molecular formula C16H26N2O3S B2649193 N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 953207-76-6

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2649193
CAS RN: 953207-76-6
M. Wt: 326.46
InChI Key: GTMJHSNRQKVWDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as piperidine derivatives, has been widely studied . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “[(1-isopropylpiperidin-4-yl)methyl]amine”, has been reported . The molecular formula is C9H20N2, and the molecular weight is 156.27 .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “[(1-isopropylpiperidin-4-yl)methyl]amine”, have been reported . The molecular formula is C9H20N2, and the molecular weight is 156.27 .

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing novel sulfonamide derivatives, including those with structures related to N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide, to explore their anti-HIV and antifungal activities. For instance, Zareef et al. (2007) described the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and evaluated their in vitro anti-HIV and antifungal activities, showcasing the potential therapeutic applications of these compounds (Zareef et al., 2007).

Molecular Probes and Sensitizers

Kimber et al. (2003) explored the synthesis of analogues to Zinquin-related fluorophores, which are specific for Zn(II), indicating the use of sulfonamide derivatives in developing fluorescence-based probes for metal ions. This research highlights the application of such compounds in biochemical assays and imaging techniques (Kimber et al., 2003).

Anticancer and DNA Interaction Studies

González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The study provides insights into the role of sulfonamide derivatives in modulating interactions with DNA, offering potential strategies for cancer therapy (González-Álvarez et al., 2013).

Material Science and Catalysis

In the field of material science, Kantekin et al. (2015) reported the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines, demonstrating the versatility of sulfonamide derivatives in designing compounds with specific electrochemical and spectroelectrochemical properties. This research has implications for developing new materials for electronic and optical applications (Kantekin et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds is not well understood. For instance, the mechanism of action of “N-(1-ISOPROPYLPIPERIDIN-4-YL)-1-(3-METHOXYBENZYL)-1H-INDOLE-2-CARBOXAMIDE” is not available .

Safety and Hazards

The safety and hazards of similar compounds, such as “[(1-isopropylpiperidin-4-yl)methyl]amine”, are not well documented .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow, with new discoveries and biological evaluations of potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-13(2)18-10-8-14(9-11-18)12-17-22(19,20)16-6-4-15(21-3)5-7-16/h4-7,13-14,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJHSNRQKVWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

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